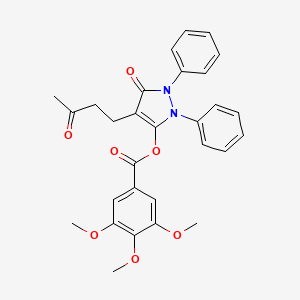![molecular formula C40H52O4 B13719493 [(3R,10S,12S,13R)-12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13719493.png)
[(3R,10S,12S,13R)-12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene involves several steps:
Methyl Desoxycholate Preparation: Desoxycholic acid is dissolved in methanol, and acetyl chloride is added.
Grignard Reaction: A solution of phenylmagnesium bromide is prepared and reacted with methyl desoxycholate in dry benzene.
Acetylation and Dehydration: The crude product is acetylated and dehydrated by refluxing in glacial acetic acid and acetic anhydride.
化学反応の分析
3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the acetoxy groups, using nucleophiles like hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene is widely used in scientific research, particularly in the field of proteomics. It is utilized for:
Protein Interaction Studies: The compound is used to study protein-protein interactions and protein-ligand binding.
Biological Assays: It serves as a reagent in various biological assays to investigate cellular processes and pathways.
Medicinal Chemistry: Researchers use the compound to develop and test new therapeutic agents targeting specific proteins or enzymes.
作用機序
The mechanism of action of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene involves its interaction with specific molecular targets, such as proteins or enzymes. The compound binds to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of the research.
類似化合物との比較
3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene can be compared with other similar compounds, such as:
3,12-Dihydroxy-bis-nor-cholanyldiphenylethylene: This compound differs by having hydroxyl groups instead of acetoxy groups, leading to different chemical reactivity and applications.
3,12-Diacetoxy-cholanyldiphenylethylene: This compound lacks the “bis-nor” modification, resulting in variations in its molecular structure and properties.
The uniqueness of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene lies in its specific acetoxy and bis-nor modifications, which confer distinct chemical and biological properties.
特性
分子式 |
C40H52O4 |
|---|---|
分子量 |
596.8 g/mol |
IUPAC名 |
[(3R,10S,12S,13R)-12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C40H52O4/c1-26(16-18-33(29-12-8-6-9-13-29)30-14-10-7-11-15-30)35-20-21-36-34-19-17-31-24-32(43-27(2)41)22-23-39(31,4)37(34)25-38(40(35,36)5)44-28(3)42/h6-15,18,26,31-32,34-38H,16-17,19-25H2,1-5H3/t26?,31?,32-,34?,35?,36?,37?,38+,39+,40-/m1/s1 |
InChIキー |
PXGXVJQZVLXWGR-WULBJKFCSA-N |
異性体SMILES |
CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4[C@@]3([C@H](CC5C4CCC6[C@@]5(CC[C@H](C6)OC(=O)C)C)OC(=O)C)C |
正規SMILES |
CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(C(CC5C4CCC6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13719410.png)
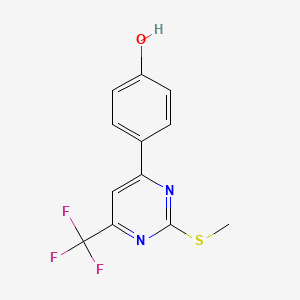
![4'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13719417.png)
![Disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B13719421.png)
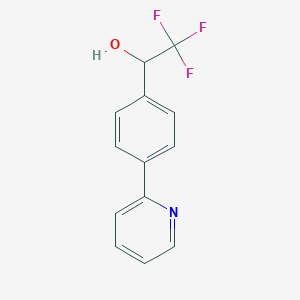
![Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13719428.png)

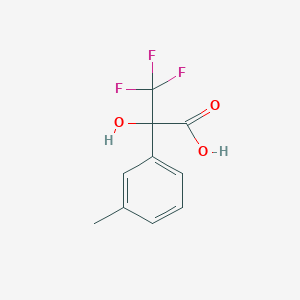
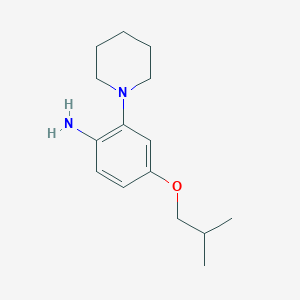
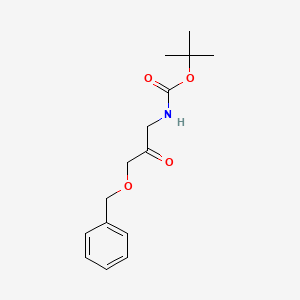

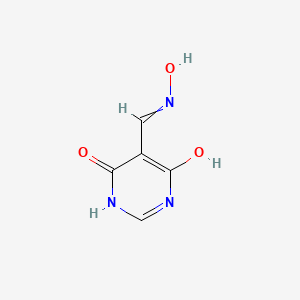
![7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B13719458.png)
